4-(Hydrazonomethyl)phenol
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Overview
Description
4-(Hydrazonomethyl)phenol is an organic compound with the molecular formula C7H8N2OThis compound is characterized by the presence of a hydrazone group attached to a phenol ring, making it a versatile molecule in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-(Hydrazonomethyl)phenol can be synthesized through the condensation reaction of 4-hydroxybenzaldehyde with hydrazine hydrate. The reaction typically occurs in an ethanol solvent under reflux conditions. The product is then purified through recrystallization .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale condensation reactions using optimized conditions to maximize yield and purity. Industrial methods may also incorporate continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 4-(Hydrazonomethyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The hydrazone group can be reduced to form corresponding amines.
Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the phenol group.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenation can be achieved using bromine (Br2) or chlorine (Cl2) under acidic conditions.
Major Products:
Oxidation: Quinones
Reduction: Amines
Substitution: Halogenated phenols
Scientific Research Applications
4-(Hydrazonomethyl)phenol has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is explored for its potential as a molecular probe in biological assays.
Medicine: Research is ongoing to investigate its anticancer properties and its role in drug development.
Mechanism of Action
The mechanism of action of 4-(Hydrazonomethyl)phenol involves its interaction with specific molecular targets. The hydrazone group can form stable complexes with metal ions, making it useful in chelation therapy and as a sensor for metal detection. Additionally, its phenolic group can participate in redox reactions, contributing to its biological activity .
Comparison with Similar Compounds
4-Hydroxybenzaldehyde: Shares the phenol group but lacks the hydrazone functionality.
4-Hydroxyacetophenone: Contains a phenol group with a ketone instead of a hydrazone.
4-Hydroxybenzoic acid: Features a carboxylic acid group instead of a hydrazone.
Uniqueness: 4-(Hydrazonomethyl)phenol is unique due to its hydrazone group, which imparts distinct reactivity and binding properties. This makes it particularly valuable in applications requiring specific interactions with metal ions or in redox chemistry.
Properties
Molecular Formula |
C7H8N2O |
---|---|
Molecular Weight |
136.15 g/mol |
IUPAC Name |
4-[(Z)-hydrazinylidenemethyl]phenol |
InChI |
InChI=1S/C7H8N2O/c8-9-5-6-1-3-7(10)4-2-6/h1-5,10H,8H2/b9-5- |
InChI Key |
LKKFMHRRWAFISA-UITAMQMPSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=N\N)O |
Canonical SMILES |
C1=CC(=CC=C1C=NN)O |
Origin of Product |
United States |
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